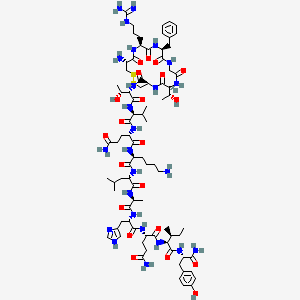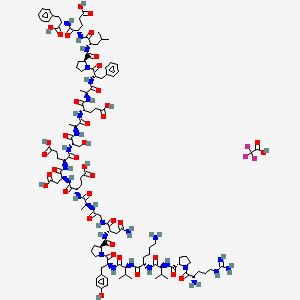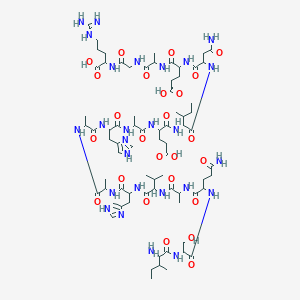
Ovalbumin (323-339) (chicken, japanese quail)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ovalbumin (323-339) is an egg white protein surrounded by B-cell epitopes, which are bound by specific IgE antibodies. In addition to this, it also contains CD4 + T cell epitopes .
Synthesis Analysis
The peptide is a major MHC class II-restricted T-cell epitope of Ovalbumin which is used for studies of immunological allergic responses such as asthma, food allergy and more . It has a chemical formula of C₇₄H₁₂₀N₂₆O₂₅ . It is synthetic in origin and is used for studies of T-cell activation and allergic diseases .Molecular Structure Analysis
The molecular weight of Ovalbumin (323-339) is 1773.93 and its chemical formula is C₇₄H₁₂₀N₂₆O₂₅ .Chemical Reactions Analysis
Ovalbumin (323-339) has been used to induce allergic asthma in mice . It mediates 25–35% of T-cell response to intact OVA in isolated BALB/c mouse .Physical And Chemical Properties Analysis
Ovalbumin (323-339) is a lyophilized powder with a peptide content of 65-100% . It is white in color and soluble in double-distilled water . It is stored at a temperature below -20°C .Applications De Recherche Scientifique
Application 1: Immunological Allergic Responses
- Summary of the Application : Ovalbumin (323-339) is a major MHC class II-restricted T-cell epitope of Ovalbumin. It is used for studies of immunological allergic responses such as asthma and food allergies .
- Methods of Application : Ovalbumin (323-339) has been used to induce allergic asthma in mice . The specific experimental procedures and technical details may vary depending on the study.
Application 2: Study of Egg Quality Traits in Japanese Quail
- Summary of the Application : A study aimed to reveal phenotypic correlations of some internal and external egg quality traits between egg white (albumen) pH and ovalbumin levels in four different varieties of Japanese quail .
- Methods of Application : A total of 480 eggs were used belong to gray, white, golden and black plumage color Japanese quail obtained from a commercial quail breeding company. After determined the external traits, all eggs were broken, albumen and yolk separated and internal traits were examined. Albumen pH was measured after the separation process. SDS-PAGE was applied for determining the ovalbumin level .
- Results or Outcomes : A positive correlation was observed between egg weight and albumen (0.838) and yolk weight (0.599). There was a negative correlation determined between egg weight and albumen pH (-0.431). The percentage of yolk and albumen pH had a moderately significant positive correlation (0.350). The ovalbumin level high positively correlated with only the birds’ genotype (0.814). Black plumage color (67.69%) had the highest ovalbumin level amongst golden (64.76%), white (49.28%) and gray (46.84%) plumage colors, respectively .
Application 3: Study of Class II MHC Peptide Binding
- Summary of the Application : Ovalbumin (323-339) is widely used to study the natural properties of Class II Major Histocompatibility Complex (MHC) peptide binding .
- Results or Outcomes : The use of Ovalbumin (323-339) in these studies helps researchers understand the characteristics of class II MHC-peptide binding and T-cell activation .
Application 4: Mechanism of T Cell Activation
- Summary of the Application : Ovalbumin (323-339) is used to study the mechanism of T cell activation .
- Results or Outcomes : The use of Ovalbumin (323-339) in these studies helps researchers understand the mechanism of T cell activation .
Application 5: Study of B-cell Epitopes
- Summary of the Application : Ovalbumin (323-339) is an egg white protein surrounded by B-cell epitopes, which are bound by specific IgE antibodies . This makes it useful for studying the properties and functions of B-cell epitopes.
- Results or Outcomes : The use of Ovalbumin (323-339) in these studies helps researchers understand the characteristics of B-cell epitopes and their role in immune responses .
Application 6: Study of Allergic Asthma in Mice
- Summary of the Application : Ovalbumin (323-339) (chicken, Japanese quail) has been used to induce allergic asthma in mice . This makes it useful for studying the mechanisms of allergic asthma.
- Results or Outcomes : The use of Ovalbumin (323-339) in these studies helps researchers understand the mechanisms of allergic asthma and the role of specific immune responses in this condition .
Safety And Hazards
Orientations Futures
Ovalbumin (323-339) has been widely used to determine the characteristics of class II major histocompatibility complex (MHC)-peptide binding and T-cell activation . It has been used to induce allergic asthma in mice , and it is expected to continue to be used in studies of immunological allergic responses such as asthma and food allergies .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)/t33-,34-,35-,36-,37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSMIHQEWAQUPM-AOLPDKKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H120N26O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1773.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ovalbumin (323-339) (chicken, japanese quail) | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

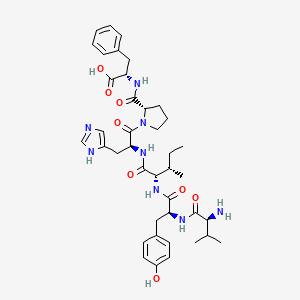
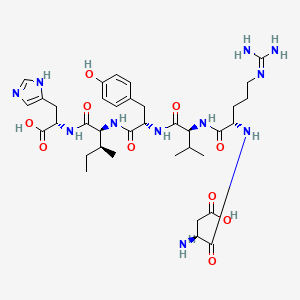
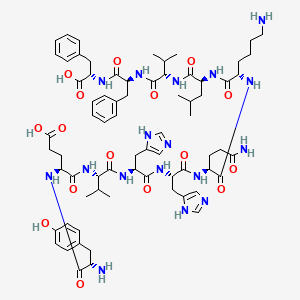
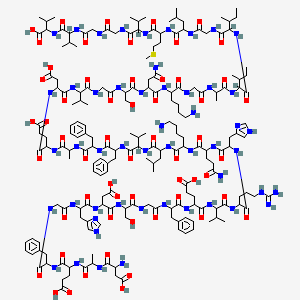
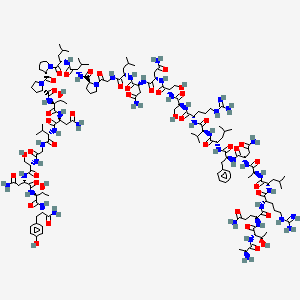

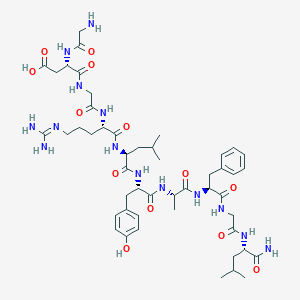
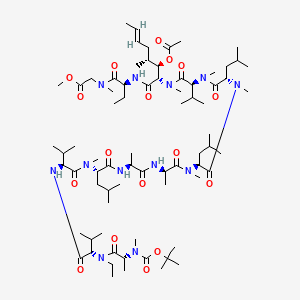
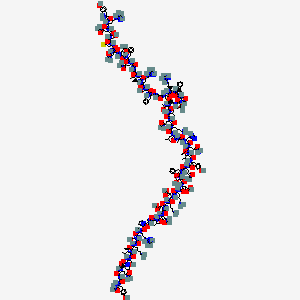
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
